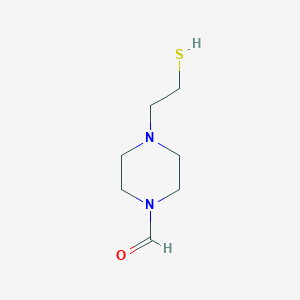
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.27 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a sulfanylethyl group and an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and selective intramolecular cyclization. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the sulfanylethyl group can be replaced by other nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various piperazine derivatives . In biology and medicine, it is studied for its potential therapeutic properties, including its use in drug development . The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biochemical pathways. Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfanylethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparison with Similar Compounds
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as 1-(2-hydroxyethyl)piperazine and 1-(2-chloroethyl)piperazine . These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the sulfanylethyl group in this compound makes it unique, as it introduces additional reactivity and potential for forming diverse chemical products .
Properties
CAS No. |
222857-05-8 |
|---|---|
Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
4-(2-sulfanylethyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2OS/c10-7-9-3-1-8(2-4-9)5-6-11/h7,11H,1-6H2 |
InChI Key |
VYHIASUJYCUHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















